molecular formula C13H21NO6 B13896156 O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate

O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate

Cat. No.: B13896156
M. Wt: 287.31 g/mol
InChI Key: IBFGGAQUXJGPAC-DTORHVGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate is a chemical compound with the molecular formula C13H21NO6 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate typically involves the esterification of pyrrolidine-1,2,5-tricarboxylic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Ester or amide derivatives.

Scientific Research Applications

O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-1,2,5-tricarboxylic acid: The parent compound without esterification.

    tert-Butyl pyrrolidine-1,2,5-tricarboxylate: Lacks the methyl groups on the ester moieties.

    Dimethyl pyrrolidine-1,2,5-tricarboxylate: Lacks the tert-butyl group.

Uniqueness

O1-tert-Butyl O2,O5-dimethyl cis-pyrrolidine-1,2,5-tricarboxylate is unique due to the presence of both tert-butyl and dimethyl ester groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and industrial applications.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O,5-O-dimethyl (2S,5R)-pyrrolidine-1,2,5-tricarboxylate

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3/t8-,9+

InChI Key

IBFGGAQUXJGPAC-DTORHVGOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.